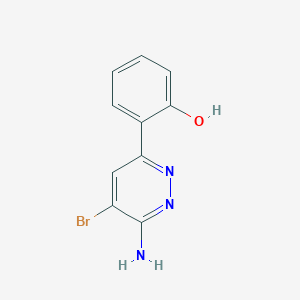

2-(6-Amino-5-bromo-pyridazin-3-yl)phenol

Description

2-(6-Amino-5-bromo-pyridazin-3-yl)phenol is a brominated pyridazine derivative featuring a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with an amino group (-NH₂) at position 6, a bromine atom at position 5, and a phenol group (-C₆H₄OH) at position 3. The compound’s molecular formula is C₉H₇BrN₃O, with a molecular weight of 252.98 g/mol (calculated).

Properties

Molecular Formula |

C10H8BrN3O |

|---|---|

Molecular Weight |

266.09 g/mol |

IUPAC Name |

2-(6-amino-5-bromopyridazin-3-yl)phenol |

InChI |

InChI=1S/C10H8BrN3O/c11-7-5-8(13-14-10(7)12)6-3-1-2-4-9(6)15/h1-5,15H,(H2,12,14) |

InChI Key |

QPJUOBUGXXPHPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(C(=C2)Br)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-5-bromo-pyridazin-3-yl)phenol typically involves the reaction of 2-bromo-5-nitropyridazine with phenol under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-5-bromo-pyridazin-3-yl)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Amino-5-bromo-pyridazin-3-yl)phenol is utilized in several scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Amino-5-bromo-pyridazin-3-yl)phenol involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of bromodomains, which are involved in the regulation of gene expression . This inhibition can affect various biological processes, including cell proliferation and differentiation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares 2-(6-Amino-5-bromo-pyridazin-3-yl)phenol to three structurally related brominated heterocycles referenced in the provided evidence.

Table 1: Structural and Molecular Comparison

Key Comparison Points:

a) Heterocyclic Core

- Pyridazine (Target Compound) : Features two adjacent nitrogen atoms, creating a highly polarized aromatic system. This enhances hydrogen-bonding capacity and electronic delocalization compared to pyridine derivatives.

- Pyridine (Compounds ) : A single nitrogen atom in the ring, leading to less polarity and distinct electronic properties.

b) Substituent Effects

- Bromine Placement: In the target compound, bromine is directly attached to the pyridazine core (position 5), influencing steric hindrance and electronic effects on the aromatic system. In 6-(4-bromophenoxy)pyridin-3-amine , bromine is part of a phenoxy group, creating a bulkier substituent with extended conjugation.

- Amino and Phenol Groups: The phenol group in the target compound increases acidity (pKa ~10) compared to methoxy or alkylamine substituents, affecting solubility in basic conditions. The dimethylaminomethyl group in the pyridine derivative introduces a tertiary amine, enhancing solubility in acidic environments.

c) Molecular Weight and Complexity

Research Findings and Implications

While the provided evidence lacks direct pharmacological or synthetic data for the target compound, structural comparisons suggest the following:

- Reactivity : The pyridazine core’s electron-deficient nature may increase susceptibility to nucleophilic substitution at the bromine position, a feature exploited in Suzuki coupling reactions for drug synthesis.

- Biological Activity: Brominated heterocycles are often explored as kinase inhibitors or antimicrobial agents. The phenol group in the target compound could enhance binding to proteins via hydrogen bonding .

- Crystallography : Software like SHELX is critical for resolving such compounds’ crystal structures, enabling precise comparisons of bond lengths and angles with analogs.

Biological Activity

2-(6-Amino-5-bromo-pyridazin-3-yl)phenol is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antiviral, and other therapeutic effects.

Chemical Structure and Properties

The chemical structure of 2-(6-Amino-5-bromo-pyridazin-3-yl)phenol features a pyridazine ring substituted with an amino group and a bromine atom, linked to a phenolic moiety. This unique structure is believed to contribute to its diverse biological activities.

Antiproliferative Activity

Recent studies have demonstrated that 2-(6-Amino-5-bromo-pyridazin-3-yl)phenol exhibits significant antiproliferative effects against various cancer cell lines.

Case Studies

- Cell Line Testing : In vitro studies have shown that this compound has an IC50 value ranging from 1.45 to 4.25 μM against several cancer cell lines, indicating potent antiproliferative activity. For instance, it was particularly effective against pancreatic adenocarcinoma cell lines .

- Mechanism of Action : The mechanism involves a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, suggesting that the compound may induce cell cycle arrest as part of its action against cancer cells .

Antiviral Activity

While the primary focus has been on its anticancer properties, some derivatives of 2-(6-Amino-5-bromo-pyridazin-3-yl)phenol have also been evaluated for antiviral activity.

Findings

Most derivatives tested did not exhibit significant antiviral effects; however, specific configurations showed selective activity against certain viral strains. This indicates potential for further development in antiviral applications .

Structure-Activity Relationship (SAR)

The biological activity of 2-(6-Amino-5-bromo-pyridazin-3-yl)phenol is influenced by its structural components:

| Substituent | Effect on Activity |

|---|---|

| Amino Group | Enhances antiproliferative activity |

| Bromine Atom | Modulates selectivity and potency |

Research indicates that modifications to the pyridazine and phenolic parts can significantly alter the compound's biological profile, emphasizing the importance of SAR studies in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.